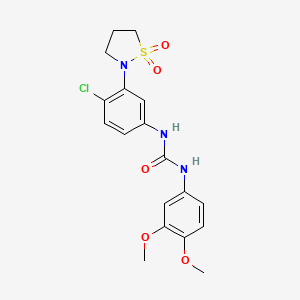

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea

Description

This compound belongs to the arylurea class, characterized by a urea bridge linking two substituted aromatic rings. The structure features:

- A 3,4-dimethoxyphenyl group: The methoxy groups modulate electronic properties and may influence binding affinity to biological targets like kinases or G-protein-coupled receptors .

The molecular formula is C₁₈H₁₉ClN₃O₅S (inferred from analogs in –15), with a molecular weight of ~424.9 g/mol. While explicit data on its biological activity is absent in the provided evidence, structurally related ureas demonstrate anticancer, kinase-inhibitory, and antimicrobial properties .

Properties

IUPAC Name |

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O5S/c1-26-16-7-5-13(11-17(16)27-2)21-18(23)20-12-4-6-14(19)15(10-12)22-8-3-9-28(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCMYSHYWTZVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea (CAS No. 950474-51-8) is a synthetic compound noted for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H21ClN2O4S2

- Molecular Weight : 429.0 g/mol

- Structure : The compound consists of a chlorinated phenyl ring, an isothiazolidine moiety, and a urea group, which may contribute to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The isothiazolidine-1,1-dioxide moiety is believed to play a crucial role in modulating enzyme activities and receptor interactions.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of compounds containing the isothiazolidine structure exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various pathogens, including those responsible for tropical diseases such as malaria and leishmaniasis .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea were evaluated using the MTT assay on different cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer cell types, with EC50 values indicating moderate to high activity .

Case Studies

- Antileishmanial Activity : In vitro studies demonstrated that the compound effectively reduced the viability of Leishmania panamensis amastigotes at concentrations yielding significant inhibition percentages (EC50 < 25 μM). This suggests potential as a therapeutic agent against leishmaniasis .

- Antimalarial Activity : The compound was also tested against Plasmodium falciparum, where it showed promising results in inhibiting parasite growth with a notable reduction in lactate dehydrogenase (LDH) release from damaged cells, indicative of its antiparasitic efficacy .

Data Tables

| Activity | Cell Line/Pathogen | EC50 Value (μM) | Activity Level |

|---|---|---|---|

| Antileishmanial | Leishmania panamensis | < 25 | High |

| Antimalarial | Plasmodium falciparum | < 50 | Moderate to High |

| Cytotoxicity | Various Cancer Cell Lines | 10 - 30 | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key structural analogs, focusing on substituent effects and available biological

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights

Substituent Impact on Lipophilicity :

- Chloro and trifluoromethyl groups (e.g., –8) increase logP, favoring membrane permeability but risking solubility issues. The target compound’s 3,4-dimethoxyphenyl group provides moderate hydrophilicity .

- Isothiazolidine dioxide enhances polarity, mimicking sulfonamides in drug design for improved target engagement .

Biological Activity Correlations :

- Ureas with electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring show stronger kinase inhibition, as seen in Sorafenib .

- Methoxy groups () may stabilize π-π interactions in hydrophobic binding pockets of targets like tubulin .

Synthetic Accessibility :

- The target compound can be synthesized via coupling of 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 3,4-dimethoxyphenyl isocyanate, analogous to methods in and . Yields for similar reactions range from 30–86% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.